

# Spectroscopic Profile of 1-Chloro-4ethynylbenzene: A Technical Guide

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Compound of Interest		
Compound Name:	1-Chloro-4-ethynylbenzene	
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This technical guide provides an in-depth overview of the spectroscopic data for **1-chloro-4-ethynylbenzene** (C8H5Cl), a valuable building block in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound identification and characterization.

# **Spectroscopic Data Summary**

The spectroscopic data for **1-chloro-4-ethynylbenzene** is summarized in the tables below, providing a clear and concise reference for researchers.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.45-7.47	m	2H, Aromatic	
7.32-7.36	m	2H, Aromatic	-
3.09	S	1H, Ethynyl	-



Solvent: CDCl<sub>3</sub>, Instrument Frequency: 400 MHz

<sup>13</sup>C NMR Data

Chemical Shift (δ) ppm	Assignment
134.23	Aromatic C-CI
132.80	Aromatic CH
128.68	Aromatic CH
121.75	Aromatic C-C≡CH
90.28	≡C-H
88.21	-C≡

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 100 MHz

Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, Sharp	≡C-H stretch
~2100	Medium, Sharp	C≡C stretch
~1590, 1481	Medium	C=C aromatic ring stretch
~1091	Strong	C-Cl stretch
~831	Strong	C-H out-of-plane bend (p- disubstituted)

Sample Preparation: Neat

# **Mass Spectrometry (MS)**



m/z	Relative Intensity	Assignment
136	High	[M] <sup>+</sup> (Molecular ion, <sup>35</sup> Cl)
138	Medium	[M+2] <sup>+</sup> (Isotope peak, <sup>37</sup> Cl)
101	Medium	[M-CI]+

Ionization Method: Electron Ionization (EI)

## **Experimental Protocols**

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

#### **NMR Spectroscopy**

Sample Preparation: A sample of **1-chloro-4-ethynylbenzene** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL) within an NMR tube.[1] The sample is thoroughly mixed to ensure homogeneity.[1]

Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2][3] For <sup>1</sup>H NMR, the spectral window generally covers a range of -1 to 9 ppm. [4] For <sup>13</sup>C NMR, a typical spectral window is -10 to 180 ppm.[4] The chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak (CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).[4]

### Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like **1-chloro-4-ethynylbenzene**, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[5]

Data Acquisition: A background spectrum of the empty ATR crystal is first recorded to subtract any atmospheric (e.g., CO<sub>2</sub>, H<sub>2</sub>O) or instrumental interferences.[5] The sample spectrum is then collected. The data is typically presented in terms of wavenumber (cm<sup>-1</sup>) versus transmittance.



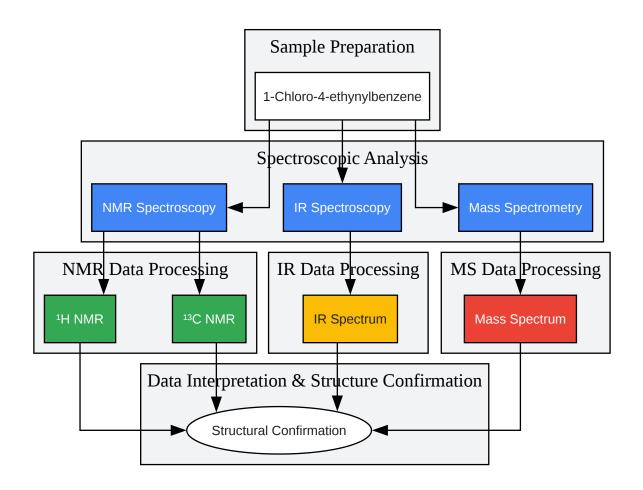
### **Mass Spectrometry (MS)**

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples. Electron Ionization (EI) is a common method used, where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion. The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.[6] The molecular ion peak ([M]+) and the isotopic pattern for chlorine ([M+2]+) are key features in the spectrum of **1-chloro-4-ethynylbenzene**.

# **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **1-chloro-4-ethynylbenzene**.





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Caption: Workflow of Spectroscopic Analysis.

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